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Compound of Interest

Compound Name: Cholesterol Hydrogen Phthalate

CAS No.: 6732-01-0

Cat. No.: B1581151 Get Quote

Abstract
This technical guide details the structural characterization and quantification of Cholesterol
Hydrogen Phthalate (CHP) using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

As a mono-ester derivative of cholesterol possessing a free carboxylic acid, CHP exhibits

unique ionization behaviors distinct from neutral cholesteryl esters.[1][2] This protocol outlines

optimized ionization strategies (ESI+/- and APCI), elucidates fragmentation pathways for

structural validation, and provides a robust framework for distinguishing CHP from free

cholesterol and isobaric interferences in complex biological or pharmaceutical matrices.[1][2]

Introduction & Molecule Characterization
Cholesterol Hydrogen Phthalate (CAS: 6732-01-0) is a hemi-ester formed by the

condensation of cholesterol with phthalic anhydride.[1][2] Unlike neutral cholesteryl esters (e.g.,

cholesteryl palmitate), CHP retains an ionizable carboxylic acid moiety on the phthalate ring.

This structural feature significantly enhances its sensitivity in negative electrospray ionization

(ESI-), a mode often inaccessible to neutral sterols.[1][2]
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Property Value Notes

Formula

Molecular Weight 534.77 g/mol Monoisotopic Mass: 534.3709

LogP ~9.3
Highly lipophilic; requires non-

polar solvents.[1][2]

pKa ~4.2 (COOH) Ionizes at neutral/basic pH.[1]

Key Moiety Phthalate Monoester
Provides characteristic m/z

121, 147, 165 fragments.[1][3]

Sterol Backbone Cholest-5-ene

Provides characteristic m/z

369 fragment (Positive mode).

[1][2]

Experimental Protocol
Sample Preparation
Objective: Solubilize the lipophilic CHP while ensuring compatibility with the mobile phase.

Stock Solution: Dissolve 1 mg CHP in 1 mL Chloroform/Methanol (1:1 v/v). Note: Pure

methanol may cause precipitation due to high lipophilicity.

Working Standard: Dilute stock to 1 µg/mL using Isopropanol/Acetonitrile (1:1 v/v).

Matrix Extraction (Biologicals):

Perform Liquid-Liquid Extraction (LLE) using Hexane or MTBE.[1][2]

Evaporate to dryness under

.[1]

Reconstitute in Methanol/Isopropanol (80:20) containing 5mM Ammonium Acetate (for

Positive Mode) or 0.01% Ammonium Hydroxide (for Negative Mode).
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LC-MS Conditions
System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).[1][2]

Parameter Condition Rationale

Column
C18 Reverse Phase (e.g., 2.1

x 100mm, 1.7 µm)

Strong retention required for

hydrophobic sterol backbone.

[1][2]

Mobile Phase A
Water + 5mM Ammonium

Acetate

Buffer promotes

in ESI+ and

in ESI-.[1][2]

Mobile Phase B Methanol/Isopropanol (70:30)
Isopropanol ensures elution of

highly lipophilic esters.[1]

Gradient
70% B to 100% B over 8 min;

hold 2 min.

Steep gradient required to

elute CHP (retention time ~6-8

min).[1][2]

Flow Rate 0.4 mL/min Optimal for ESI desolvation.[1]

Data Interpretation & Fragmentation Logic[1][3]
Negative Ion Mode (ESI-)
Primary Utility: High sensitivity structural confirmation via the phthalate headgroup.[1][2]

Precursor Ion:

[1][2]

In negative mode, the free carboxylic acid deprotonates easily. Collision Induced Dissociation

(CID) targets the ester linkage and the phthalate ring.

Diagnostic Fragments (ESI-):

m/z 165.02 (
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): Phthalic acid monoester fragment.[1][2] Represents the cleavage of the cholesterol-oxygen
bond.

m/z 121.03 (

): Benzoate ion.[1][2] Formed by decarboxylation of the phthalate group.

m/z 147.01 (

): Dehydrated phthalic anhydride anion.[1][2]

Positive Ion Mode (ESI+ / APCI+)
Primary Utility: Sterol backbone profiling.[1] Precursor Ions:

(Often weak due to steric hindrance and lack of basic sites).

(Dominant in ammonium buffered mobile phases).[1][2]

(Common adduct, harder to fragment).[1][2]

Diagnostic Fragments (ESI+):

m/z 369.35 (

):Cholestadiene Cation.[1][2]

Mechanism:[3][4][5] Neutral loss of Phthalic Acid (

, 166 Da).

Significance: This is the universal "fingerprint" for cholesterol derivatives. It confirms the

presence of the cholesterol backbone.

m/z 149.02 (

): Phthalic anhydride cation.[1] Common in phthalates, but less dominant here than in dialkyl
phthalates.[1]

Visualization of Fragmentation Pathways[5][6]
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The following diagram illustrates the dual-mode fragmentation logic. The Left Branch shows the

specific headgroup analysis (Negative Mode), while the Right Branch confirms the lipid

backbone (Positive Mode).

Cholesterol Hydrogen Phthalate
MW: 534.77

ESI Negative Mode
Precursor [M-H]-: m/z 533.36

Deprotonation (-H)

ESI/APCI Positive Mode
Precursor [M+NH4]+: m/z 552.41

Adduct Formation (+NH4)

Fragment m/z 165.02
[Phthalate Monoester]-

Ester Cleavage

Fragment m/z 121.03
[Benzoate]-

Decarboxylation (-CO2)

Fragment m/z 369.35
[Cholestadiene Cation]+

CID Fragmentation
Neutral Loss: Phthalic Acid

(166 Da)

Click to download full resolution via product page

Caption: Divergent fragmentation pathways of CHP in ESI- (Phthalate specificity) vs. ESI+

(Sterol backbone specificity).

Troubleshooting & Artifacts
Distinguishing from Free Cholesterol
Free cholesterol (MW 386.[1][2]65) often co-elutes or appears as a degradation product.[1][2]

Differentiation: Free cholesterol does not ionize in ESI Negative mode.[1] If you see a signal

at retention time X in ESI-, it is the ester (CHP), not free cholesterol.[1][2]

In-Source Fragmentation: In ESI+, CHP is labile.[1][2] High cone voltages can cause

premature loss of the phthalate group, leading to a signal at m/z 369 that mimics free

cholesterol (which loses
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to form m/z 369).

Solution: Use "Soft" ionization parameters (Source Temp < 350°C, Cone Voltage < 20V) to

preserve the molecular ion

.

Phthalate Contamination
Phthalates (e.g., DEHP) are ubiquitous lab contaminants (plasticizers).[1][2]

Interference: Common phthalates appear at m/z 149 (Positive) but are dialkyl esters.[1] They

do not have the free acid group and will not show the

transition at m/z 533 -> 165.[1][2]

Validation Rule: A true CHP peak must show co-elution of m/z 533 (Neg) and m/z 369 (Pos).

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 111235, Cholesteryl hydrogen phthalate.[1] Retrieved from [Link][1][2]

Silva, M. et al. (2022).Diagnostic Fragmentation Pathways for Identification of Phthalate

Metabolites in Nontargeted Analysis Studies.[1] Journal of the American Society for Mass

Spectrometry. Retrieved from [Link][1][2]

Gachumi, G. & El-Aneed, A. (2017).Mass spectrometric determination of sterols and their

derivatives.[1][2] Journal of AOAC International.[1] (Contextual grounding on sterol backbone

fragmentation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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